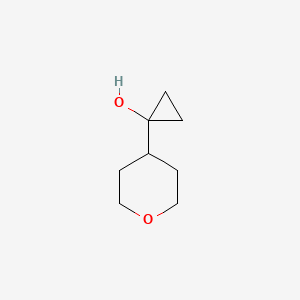
1-Amino-3-phenylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-phenylpentan-3-ol is an organic compound with the molecular formula C11H17NO. It features both an amino group and a hydroxyl group, making it a versatile molecule in organic synthesis and various applications. The compound is characterized by a phenyl group attached to a pentanol backbone, with the amino group located at the first carbon and the hydroxyl group at the third carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenylpentan-3-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetaldehyde with nitromethane to form a nitro alcohol intermediate, which is then reduced to the corresponding amino alcohol. This reduction can be achieved using hydrogenation over a palladium catalyst or by employing reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include the nitration of phenylacetaldehyde, followed by reduction and subsequent purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-phenylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products Formed:
Oxidation: Formation of phenylpentanone or phenylpentanal.
Reduction: Formation of 1-amino-3-phenylpentane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-Amino-3-phenylpentan-3-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Amino-3-phenylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Methyl-1-phenyl-3-pentanol: Similar structure but with a methyl group instead of an amino group.
2-Methyl-5-phenylpentan-1-ol (Rosaphen): Used in the fragrance industry, differs by the position of functional groups.
Uniqueness: 1-Amino-3-phenylpentan-3-ol is unique due to the presence of both an amino and hydroxyl group on the same carbon chain, providing a combination of reactivity and functionality that is valuable in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-amino-3-phenylpentan-3-ol |
InChI |
InChI=1S/C11H17NO/c1-2-11(13,8-9-12)10-6-4-3-5-7-10/h3-7,13H,2,8-9,12H2,1H3 |
Clé InChI |
ZRSDCPDCCWHHMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCN)(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


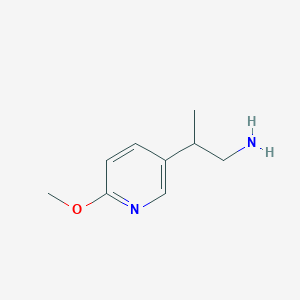
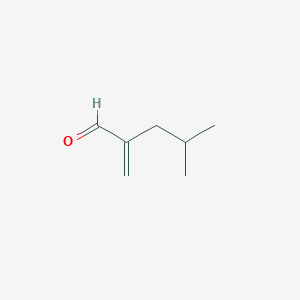
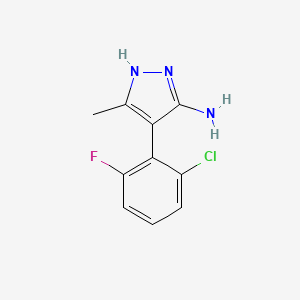
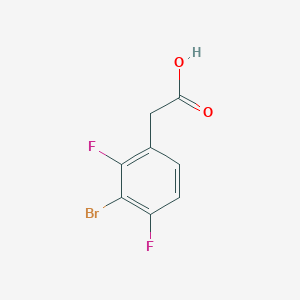
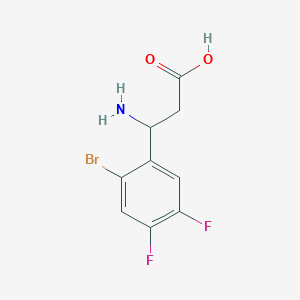
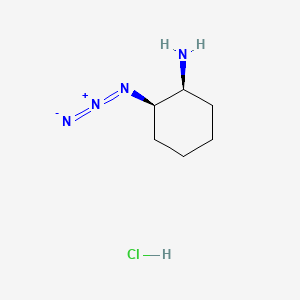




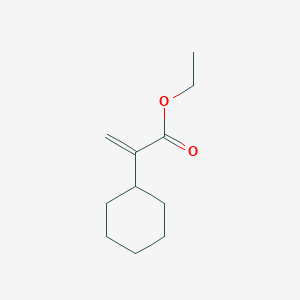

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
